4-Mercaptobutane-1-sulphonic acid
Overview
Description
4-Mercaptobutane-1-sulphonic acid is an organosulfur compound with the chemical formula C₄H₁₀O₃S₂. It is characterized by the presence of both a mercapto group (-SH) and a sulfonic acid group (-SO₃H) attached to a butane backbone. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobutane-1-sulphonic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-butanesultone with hydrogen sulfide (H₂S) under basic conditions. The reaction typically proceeds as follows:
C4H8O3S+H2S→C4H10O3S2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reactions: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Disulfides, sulfonic acid derivatives
Reduction: Thiols, sulfides
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Mercaptobutane-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Mercaptobutane-1-sulphonic acid involves its ability to interact with various molecular targets through its mercapto and sulfonic acid groups. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 4-Mercaptobutane-1-sulfonic acid
- 3-Mercaptopropane-1-sulfonic acid
- 2-Mercaptoethane-1-sulfonic acid
Comparison: 4-Mercaptobutane-1-sulphonic acid is unique due to its specific butane backbone, which provides distinct steric and electronic properties compared to other mercaptosulfonic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
IUPAC Name |
4-sulfanylbutane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S2/c5-9(6,7)4-2-1-3-8/h8H,1-4H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOQNEPBGIJCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179427 | |
Record name | 4-Mercaptobutane-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24687-42-1 | |
Record name | 4-Mercapto-1-butanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24687-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptobutane-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024687421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Mercaptobutane-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-mercaptobutane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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